Cas no 439109-06-5 (N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide)
439109-06-5 structure
Product Name:N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
CAS No:439109-06-5
MF:C16H10F3NOS
MW:321.316913127899
CID:5747908
PubChem ID:1477958
Update Time:2023-11-11
N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 439109-06-5
- SCHEMBL15698904
- AKOS005093527
- N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- 4T-1513
- N-phenyl-5-trifluoromethylbenzo[b]thiophene-2-carboxamide
- N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
-
- Inchi: 1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21)
- InChI Key: OWPMZYQRSIIEGD-UHFFFAOYSA-N
- SMILES: S1C(C(NC2C=CC=CC=2)=O)=CC2C=C(C(F)(F)F)C=CC1=2
Computed Properties
- Exact Mass: 321.04351960g/mol
- Monoisotopic Mass: 321.04351960g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 57.3Ų
N-Phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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